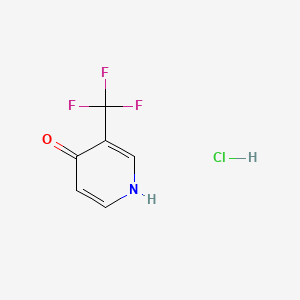

3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-3-10-2-1-5(4)11;/h1-3H,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQQCZHUZSTMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoroacetyl Chloride with Alkyl Vinyl Ethers

A four-step synthesis outlined in patent literature ( ) begins with the reaction of alkyl vinyl ethers (e.g., ethyl vinyl ether) and trifluoroacetyl chloride. The process involves:

-

Formation of 4-Chloro-4-alkoxy-1,1,1-trifluoro-2-butanone : Conducted at 0–20°C in anhydrous toluene, equimolar amounts of alkyl vinyl ether and trifluoroacetyl chloride yield the intermediate.

-

Acetal Formation : Reacting the butanone with additional alkyl vinyl ether under acidic conditions (e.g., PPTS) generates dienoates.

-

Cyclization : Treatment with ammonium acetate or formamide at 140–150°C induces cyclization to form the pyridinone core.

-

Hydrochloride Salt Formation : The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Key Data :

-

Yield: 65–78% (over four steps)

-

Purity: >95% (HPLC)

-

Key Intermediate: 4-Chloro-4-ethoxy-1,1,1-trifluoro-2-butanone ( )

Vapor-Phase Chlorofluorination of Picoline Derivatives

Adapted from agrochemical synthesis methods ( ), this approach involves:

-

Chlorination/Fluorination of 3-Picoline : 3-Picoline is treated with Cl₂ and HF over iron-based catalysts (e.g., FeF₃) at 300–400°C under pressure (5–1,200 psig). This yields 2-chloro-5-(trifluoromethyl)pyridine.

-

Oxidation to Pyridinone : The chlorinated intermediate is oxidized using KMnO₄ or H₂O₂ in acidic media to introduce the ketone group.

-

Salt Formation : Neutralization with HCl in isopropanol produces the hydrochloride salt.

Key Data :

-

Yield: 50–60% (oxidation step)

-

By-products: Dichloro-trifluoromethylpyridines (controlled via temperature modulation)

Metal-Mediated Coupling and Cyclization

A Chinese patent ( ) describes a metal-mediated approach:

-

Synthesis of 1,1,1-Trifluoro-4-alkoxy-3-alkylbutene-2-ketone : Zinc-mediated coupling of 2-haloalkylnitriles with trifluoroacetyl derivatives in DMF.

-

Cyclization with PCl₅/HCl : The ketone intermediate undergoes cyclization in the presence of PCl₅, followed by HCl treatment to form the pyridinone hydrochloride.

Key Data :

Hydrolysis of Trifluoromethylpyridine Carboxylates

A method from organic chemistry journals ( ) involves:

-

Esterification : Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is treated with methoxylamine hydrochloride to form a nitrile intermediate.

-

Cyclization and Hydrolysis : The nitrile undergoes HBr-mediated cyclization, followed by zinc reduction and hydrolysis with NH₄OH to yield the pyridinone.

-

Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride.

Key Data :

Palladium-Catalyzed Cross-Coupling

Aryl piperazine derivatives ( ) are synthesized via Pd-catalyzed coupling:

-

Buchwald–Hartwig Amination : 4-Amino-3-(trifluoromethyl)pyridine reacts with cis-4-aminocyclohexanol under Pd(PPh₃)₄ catalysis.

-

Oxidation to Pyridinone : The amine intermediate is oxidized with MnO₂ to introduce the ketone.

-

Hydrochloride Formation : Treatment with HCl in dioxane yields the final product.

Key Data :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride features a pyridine ring with a trifluoromethyl group at the 3-position and a ketone functional group at the 4-position. This unique arrangement enhances its reactivity and biological activity, making it a valuable compound for research and development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects on cancer cell lines. The IC50 values indicate that it is more effective than many standard chemotherapeutics, suggesting its potential as an anticancer agent. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with biological targets.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes critical in disease pathways. Its structural characteristics allow for enhanced binding affinity compared to non-fluorinated analogs. This property is particularly relevant in drug development for targeting specific enzymes involved in metabolic disorders.

Pesticide Development

This compound has been explored for use in developing new pesticides. Its unique chemical properties contribute to improved efficacy against pests while minimizing environmental impact. Studies have shown that derivatives of this compound outperform traditional pesticides in terms of effectiveness and stability.

Synthesis of Novel Materials

The compound serves as a building block in synthesizing new materials with enhanced properties, such as increased thermal stability and reactivity. Its incorporation into polymer matrices has led to the development of advanced materials suitable for various industrial applications.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated potent activity against MRSA, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro assessments revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values lower than those of established chemotherapeutics. This highlights its potential role in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor modulation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Fluridone : Extensive use as a herbicide underscores the role of -CF₃ and aromatic substituents in bioactivity .

- Quinolinone Derivatives (): Multiple fluorine atoms improve metabolic resistance, a trait valuable in pesticidal or antimicrobial agents .

- Data Gaps : Direct studies on the target compound’s synthesis, crystallography (cf. SHELX refinements in ), or pharmacokinetics are absent in the evidence, necessitating further experimental validation .

Biological Activity

3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance the biological properties of many compounds, making it a valuable moiety in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

The chemical structure of this compound is characterized by the presence of a pyridinone ring with a trifluoromethyl substituent. This configuration influences its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been studied for their efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

These findings suggest that the trifluoromethyl group enhances the compound's ability to inhibit microbial growth, potentially through mechanisms involving cell membrane disruption or interference with metabolic pathways .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have demonstrated its ability to induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis.

Case Study: Induction of Methuosis

In a study evaluating a series of indolyl-pyridinyl-propenones, it was found that derivatives containing the trifluoromethyl group significantly increased cytotoxicity against glioblastoma cells. The mechanism was linked to the induction of methuosis, characterized by extensive vacuolization and subsequent cell death .

Table 2: Cytotoxicity of Trifluoromethyl Derivatives in Cancer Cell Lines

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Compound D | U87 (Glioblastoma) | 0.1 |

| Compound E | A549 (Lung Cancer) | 0.5 |

| Compound F | MCF-7 (Breast Cancer) | 0.2 |

These results indicate that modifications at the indolyl position can significantly alter the biological profile of trifluoromethyl-containing compounds, enhancing their potential as therapeutic agents .

Mechanistic Studies

Mechanistic studies have revealed that the presence of the trifluoromethyl group affects the compound's interaction with cellular targets. For instance, it has been shown to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the position of the trifluoromethyl group is crucial for optimal biological activity. Compounds with this substituent at the para-position exhibited superior potency compared to those with it at ortho or meta positions .

Table 3: SAR Analysis of Trifluoromethyl Compounds

| Position | Activity Level |

|---|---|

| Para | High |

| Ortho | Moderate |

| Meta | Low |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride to maximize yield and purity?

- Methodological Answer : A common approach involves halogenation or substitution reactions under controlled conditions. For example, phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 100°C) can facilitate chlorination or activation of hydroxyl groups in pyridinone derivatives, as demonstrated in the synthesis of structurally similar chlorinated pyrimidinones . Post-reaction workup with saturated sodium bicarbonate and dichloromethane extraction helps isolate the product. Purity can be enhanced via recrystallization or column chromatography, though specific solvent systems should be optimized for this compound.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoromethyl group and pyridinone backbone. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and N–H stretches. For impurities, HPLC with UV detection or UPLC-MS is recommended, as used in pharmacopeial standards for related heterocycles .

Q. How can researchers mitigate stability issues during storage of this compound?

- Methodological Answer : Stability studies under varying temperatures and humidity levels are essential. Store the compound at 2–8°C in airtight, light-protected containers, as suggested for structurally similar fluorinated pyridinones . Degradation products can be monitored via accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced Research Questions

Q. What strategies can resolve contradictory reactivity data of the trifluoromethyl group in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) can predict electronic effects of the trifluoromethyl group on reaction pathways. Experimentally, varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd or Cu-based systems) may address discrepancies. For example, fluorinated pyridine derivatives in showed altered reactivity in polar aprotic solvents due to electron-withdrawing effects of the CF₃ group .

Q. How can the biological activity of this compound be rationally explored in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifications to the pyridinone core and CF₃ group. Molecular docking against target enzymes (e.g., kinases or proteases) can prioritize in vitro assays. highlights trifluoromethyl-triazolopyrazines as reference standards in medicinal chemistry, suggesting similar scaffold utility for target validation .

Q. What computational methods are suitable for predicting the acid-base behavior of this compound in aqueous solutions?

- Methodological Answer : Use pKa prediction tools (e.g., ACD/Labs or SPARC) parameterized for fluorinated heterocycles. Molecular dynamics simulations with explicit solvent models can assess protonation states. For validation, experimental pH-dependent UV/Vis or NMR titrations are critical, as applied to fluorouracil analogs in .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., ¹⁹F NMR shifts) in batch-to-batch syntheses?

- Methodological Answer : Systematic comparison with authenticated reference materials (e.g., from pharmacopeial standards in ) is key. Impurity profiling via LC-MS or 2D NMR (e.g., HSQC, HMBC) can identify byproducts like regioisomers or hydrolysis derivatives. Batch variability may arise from incomplete purification or residual solvents, necessitating stricter process controls .

Experimental Design Considerations

Q. What in silico tools are recommended for designing derivatives of this compound with enhanced solubility?

- Methodological Answer : Tools like COSMO-RS predict solubility in different solvents, while molecular dynamics (MD) simulations assess hydration free energy. Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions, guided by docking studies to preserve target binding. ’s agrochemical derivatives demonstrate how trifluoromethyl groups balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.